![molecular formula C13H19NO3S B1194104 Fenothiocarb sulfoxide CAS No. 103614-75-1](/img/structure/B1194104.png)
Fenothiocarb sulfoxide
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Overview
Description
Fenothiocarb sulfoxide is an aromatic ether.
Scientific Research Applications
Metabolism and Environmental Impact
- Fenothiocarb Sulfoxide, a metabolite of fenothiocarb, is a major metabolite in soils and rapidly degrades in these environments. It disappears faster than fenothiocarb itself and forms more bound residues in treated soils (Aizawa, 2001).
- In a study on the pesticide fenthion, fenthion sulfoxide was identified as a major product formed under UVB irradiation, indicating its role in the environmental photodegradation of some pesticides (Hirahara, Ueno, & Nakamuro, 2003).
- Research on the degradation of fenothiocarb using contact glow discharge electrolysis (CGDE) showed that fenothiocarb sulfoxide formation is part of the complex degradation pathways in aqueous environments (Hong et al., 2013).
Biological and Ecotoxicological Studies
- The study of fenthion, a related compound to fenothiocarb, revealed that its metabolite fenthion sulfoxide, plays a significant role in its biotransformation and ecotoxicological effects (Kitamura et al., 2003).
- Fenthion sulfoxide's formation and persistence in natural waters were studied, highlighting its role in the sulfur-containing compounds' photodegradation pathways and potential environmental impact (Huang & Mabury, 2000).
- Enantioselective biotransformation studies of albendazole and fenbendazole in domestic animals showed the importance of understanding the stereochemistry of metabolites like fenbendazole sulfoxide for their pharmacological implications (Capece, Virkel, & Lanusse, 2009).
Pharmacological and Toxicological Aspects
- In a study on the pharmacological implications of albendazole and fenbendazole sulfoxides in domestic animals, fenbendazole sulfoxide (oxfendazole) was identified as an active anthelmintic metabolite, demonstrating the relevance of sulfoxide derivatives in veterinary medicine (Capece, Virkel, & Lanusse, 2009).
properties
CAS RN |
103614-75-1 |
---|---|
Product Name |
Fenothiocarb sulfoxide |
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-phenoxybutylsulfinyl)formamide |
InChI |
InChI=1S/C13H19NO3S/c1-14(2)13(15)18(16)11-7-6-10-17-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
WGIJTANMVWTGKB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=O)S(=O)CCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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